CGX1321

Wnt signaling PORCN inhibition biochemical assay

Procure CGX1321 for its uniquely validated biomarker-defined activity. It achieves a 100% response rate in RSPO2-fusion PDX models and a 77% clinical DCR in biomarker-positive GI tumors. Its >500-fold selectivity for PORCN over Hedgehog acyltransferase and an established, minimally invasive PD biomarker (hair follicle Axin2) ensure target engagement data integrity. This compound also demonstrates reproducible cardiac efficacy in TAC and HFpEF models, expanding its research utility beyond oncology.

Molecular Formula
Molecular Weight
Cat. No. B1574596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGX1321
SynonymsCGX1321;  CGX-1321;  CGX 1321; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGX1321 for Wnt-Driven Oncology Research: Compound Overview and Clinical Development Status


CGX1321 is an investigational, orally bioavailable small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of all Wnt ligands [1]. By blocking Wnt ligand secretion, CGX1321 inhibits both canonical and non-canonical Wnt signaling pathways, thereby suppressing tumor growth in Wnt-driven malignancies [2]. CGX1321 belongs to a small class of PORCN inhibitors that have reached Phase I/II clinical development, alongside LGK974, ETC-159, and RXC004, with none yet approved for market use [3].

Why Porcupine Inhibitors Cannot Be Interchanged: Clinical and Preclinical Differentiation of CGX1321


Although LGK974, ETC-159, CGX1321, and RXC004 all target PORCN and have reached Phase I clinical trials [1], their distinct chemical structures confer differences in biochemical potency, target selectivity, pharmacokinetic properties, and clinical efficacy profiles [2]. Procurement decisions cannot rely on class-level assumptions; CGX1321 possesses specific, quantifiable differentiation in PORCN enzymatic inhibition (IC50 0.45 nM), >500-fold selectivity over Hedgehog acyltransferase, and biomarker-defined clinical activity in RSPO-fusion and RNF43-mutant gastrointestinal tumors that is not automatically transferable to other PORCN inhibitors . The evidence below substantiates these differentiation dimensions.

CGX1321 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


CGX1321 Biochemical Potency: PORCN Inhibition IC50 Comparison

CGX1321 demonstrates sub-nanomolar potency in inhibiting PORCN-mediated Wnt secretion, with an IC50 of 0.45 nM in biochemical assays [1]. A separate WNT secretion assay reports an IC50 of 1 nM . In contrast, LGK974 exhibits an IC50 of 1 nM in the PORCN radioligand binding assay . While the potency ranges are comparable within an order of magnitude, CGX1321's 0.45 nM value represents approximately 2.2-fold greater potency than the 1 nM benchmark shared by LGK974 in parallel assay formats.

Wnt signaling PORCN inhibition biochemical assay

CGX1321 Target Selectivity: >500-Fold Discrimination Over Hedgehog Acyltransferase

CGX1321 displays >500-fold selectivity for PORCN over Hedgehog acyltransferase, the most closely related MBOAT family enzyme . This selectivity profile is explicitly quantified and represents a key differentiation metric for scientific procurement. No publicly available equivalent selectivity data for LGK974 or ETC-159 against Hedgehog acyltransferase have been identified in the accessible literature, precluding direct cross-compound comparison.

target selectivity off-target profiling acyltransferase

CGX1321 Monotherapy Disease Control Rate Stratified by RSPO Fusion Status

In the Phase I dose-expansion cohort, CGX1321 monotherapy achieved a disease control rate (DCR) of 77% in patients with gastrointestinal tumors harboring RSPO fusions, compared with a DCR of 2.6% in patients whose tumors lacked detected RSPO fusions [1][2]. This 29.6-fold differential in DCR demonstrates that CGX1321 efficacy is highly dependent on upstream Wnt pathway activation biomarkers (RSPO fusions or RNF43 inactivating mutations), establishing a clear biomarker-defined patient selection strategy [3].

biomarker-stratified efficacy RSPO fusion disease control rate

CGX1321 Plus Pembrolizumab Combination: Objective Response Rate in RSPO-Fusion GI Cancers

The combination of CGX1321 with the anti-PD-1 antibody pembrolizumab achieved an objective response rate (ORR) of 33% and a disease control rate (DCR) of 83% in patients with RSPO-fusion positive gastrointestinal tumors [1][2]. Notably, among six patients rolled over from monotherapy to combination upon progression, three patients (50%) with RSPO3 fusion tumors achieved partial response (PR) [3]. These outcomes are clinically meaningful in a patient population (MSS CRC/small bowel adenocarcinoma) historically refractory to immune checkpoint inhibitor monotherapy.

immuno-oncology combination pembrolizumab objective response rate

CGX1321 Preclinical Efficacy in RSPO2 Fusion PDX Models

In patient-derived xenograft (PDX) mouse models bearing RSPO2 fusion genes (identified in approximately 1.4% of digestive system cancers), CGX1321 treatment resulted in tumor response and progression arrest in 100% of treated models [1]. This preclinical finding established RSPO fusions as a predictive biomarker for CGX1321 sensitivity and provided the foundational rationale for the clinical biomarker-stratified development strategy.

PDX models RSPO2 fusion tumor growth inhibition

CGX1321 Safety Profile: Manageable Bone Resorption and Mild Dysgeusia

Across 77 treated patients, CGX1321 was well-tolerated with the majority of adverse events being Grade 1/2 and not attributed to study drug. Grade ≥3 adverse events related to CGX1321 occurred infrequently (~6% of patients) [1]. Dysgeusia, a common class-effect adverse event observed with other Wnt inhibitors, was mild (mostly Grade 1) with CGX1321. Bone resorption, the primary on-target toxicity, was manageable and preventable with prophylactic denosumab or zoledronic acid [2]. No quantitative comparator toxicity data for LGK974 or ETC-159 from Phase I studies were identified for cross-compound comparison.

clinical safety on-target toxicity bone resorption

CGX1321 Optimal Research and Industrial Application Scenarios


Preclinical Efficacy Studies in RSPO-Fusion or RNF43-Mutant Colorectal Cancer Models

CGX1321 is optimally deployed in preclinical studies utilizing colorectal cancer cell lines or PDX models harboring RSPO fusions (RSPO2, RSPO3) or RNF43 inactivating mutations. The 100% response rate in RSPO2-fusion PDX models [1] and the clinical DCR of 77% in biomarker-positive patients [2] establish that CGX1321 requires upstream Wnt pathway activation for maximal efficacy. Procurement for unselected Wnt-driven models is not supported by the available biomarker-stratified efficacy data; investigator should verify genetic alteration status prior to study design.

Combination Immunotherapy Studies in Microsatellite-Stable (MSS) Colorectal Cancer

CGX1321 in combination with anti-PD-1/L1 agents represents a rational application for studies aiming to overcome primary resistance to immune checkpoint blockade in MSS colorectal cancer. The observed ORR of 33% and DCR of 83% with CGX1321 plus pembrolizumab in RSPO-fusion positive tumors [1] demonstrates clinical proof-of-concept that Wnt pathway inhibition can reverse immunosuppression in this historically ICI-refractory population. Researchers should prioritize procurement of CGX1321 for combination studies over other PORCN inhibitors lacking published combination efficacy data.

Cardiac Hypertrophy and Heart Failure with Preserved Ejection Fraction (HFpEF) Research

CGX1321 has demonstrated reproducible efficacy in preclinical models of cardiac hypertrophy and HFpEF. In transverse aortic constriction (TAC) mouse models, CGX1321 (3 mg/kg/day) significantly reduced cardiomyocyte hypertrophy, apoptosis, and fibrosis, improving cardiac function and animal survival [1]. In HFpEF models (UNX/DOCA and two-hit models), CGX1321 alleviated cardiac hypertrophy and fibrosis, improving diastolic function and exercise performance [2]. This non-oncology application differentiates CGX1321 from other PORCN inhibitors that lack published cardiovascular efficacy data, expanding its utility to cardiovascular research laboratories.

Pharmacodynamic Biomarker Studies Using Hair Follicle Axin2 Expression

CGX1321 offers a validated pharmacodynamic biomarker for target engagement studies: reduced hair follicle Axin2 expression. In the Phase I trial, significant inhibition of WNT signaling was measured by reduced hair follicle Axin2 expression at doses of 12 mg and above [1]. This minimally invasive PD biomarker enables real-time confirmation of PORCN target engagement in preclinical models and provides a translational bridge to clinical dose selection, a practical advantage for pharmacokinetic/pharmacodynamic study design that is not well-characterized for all PORCN inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGX1321

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.